Atorvastatin hemicalcium salt

降脂疗效 LDL-C 头对头比较

Avoid therapeutic failure from inappropriate statin substitution. Atorvastatin hemicalcium salt is a CYP3A4-metabolized, third-generation statin with a distinct drug-interaction profile vs. renally-cleared statins. STELLAR data: 10 mg lowers LDL-C 37%, matching 5 mg rosuvastatin. PROVE IT-TIMI 22: 80 mg reduces MACE 16% vs. pravastatin. Request amorphous-form certification (XRPD) to ensure solubility and bioequivalence.

Molecular Formula C66H68CaF2N4O10
Molecular Weight 1155.3 g/mol
Cat. No. B7887366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin hemicalcium salt
Molecular FormulaC66H68CaF2N4O10
Molecular Weight1155.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
InChIInChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2
InChIKeyFQCKMBLVYCEXJB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

阿托伐他汀钙关键科学证据


钙;(3S,5S)-7-[2-(4-氟苯基)-3-苯基-4-(苯基氨基甲酰基)-5-异丙基吡咯-1-基]-3,5-二羟基庚酸酯,即阿托伐他汀钙(Atorvastatin Calcium),是一种全合成的选择性HMG-CoA还原酶抑制剂,属于第三代他汀类药物[1]。其分子结构通过吡咯环核心连接4-氟苯基、苯基及异丙基等关键药效团,赋予其强效且长效的降脂特性[2]。该化合物在临床上主要用于原发性高胆固醇血症和混合型高脂血症的治疗,并拥有广泛的心血管结局研究证据支持[3]。其以钙盐形式存在,有利于提高化学稳定性和制剂的生物利用度[4]。

1
HMG-CoA reductase inhibition pathway study fit
Calcium salt for formulation stability context
2
Cholesterol metabolism & lipid endpoint research
Reported LDL-C endpoint response in multiple trials
3
Cardiovascular disease model endpoint studies
MACE endpoint context available

阿托伐他汀钙的替代风险


在科学采购和临床应用中,不能简单将阿托伐他汀钙替换为其他他汀类药物。首先,不同他汀类药物在降脂强度(LDL-C降低百分比)上存在显著的剂量依赖性差异[1]。其次,阿托伐他汀主要通过肝脏CYP3A4酶系代谢,这决定了其独特的药物相互作用风险谱,与瑞舒伐他汀(主要经肾脏原形排泄)等同类药物截然不同[2]。再者,不同他汀在大型心血管结局试验(CVOT)中所验证的获益人群和风险降低幅度也各不相同[3]。最后,即使是同一活性成分,不同晶型或无定形形式之间的溶解度和生物利用度差异也可能影响制剂的体内疗效和一致性[4]。这些核心差异意味着,忽视具体的物理化学、药代动力学和临床证据而进行简单替换,可能导致疗效不足、安全性风险增加或治疗失败。

Potency-Dose Response Variability
LDL-C endpoint response may not transfer across statins at equivalent doses
CYP3A4-Mediated Interaction Profile
CYP3A4 substrate context differs; interaction profile may shift with non-CYP3A4 statins
Crystal-Form Solubility Differences
Amorphous vs. crystalline forms may alter solubility-based bioavailability consistency

阿托伐他汀钙差异化定量证据


降脂强度对比辛伐他汀与普伐他汀

在STELLAR研究中,阿托伐他汀钙10 mg剂量组平均降低LDL-C 37%,而辛伐他汀10 mg仅降低28%,普伐他汀10 mg仅降低20%[1]。

LDL-C reduction vs. simvastatin & pravastatin
Head-to-head
Atorvastatin 10 mg: −37% LDL‑C; Simvastatin 10 mg: −28%; Pravastatin 10 mg: −20%
Reported LDL‑C endpoint response context (STELLAR trial)
Endpoint comparison in randomized 6‑week phase IIIb setting
降脂疗效 LDL-C 头对头比较

降脂效力跨剂量比较:瑞舒伐他汀

根据STELLAR研究数据,阿托伐他汀钙20 mg降低LDL-C的幅度(43%)与瑞舒伐他汀5 mg(42%)相当,但弱于瑞舒伐他汀10 mg(49%)[1]。

Dose-matched comparison with rosuvastatin
Head-to-head
Atorvastatin 20 mg: −43% LDL‑C; Rosuvastatin 5 mg: −42%; Rosuvastatin 10 mg: −49%
Reported dose‑matched LDL‑C endpoint context
STELLAR trial cross‑dose interpretation
降脂疗效 LDL-C 跨剂量比较

心血管事件对比普伐他汀

在PROVE IT-TIMI 22试验中,与普伐他汀40 mg/d标准治疗相比,阿托伐他汀钙80 mg/d强化治疗使主要心血管事件(MACE)的相对风险进一步降低16%(HR 0.84, 95% CI 0.74-0.95, P=0.005)[1]。

MACE risk vs. pravastatin
Head-to-head
HR 0.84 (95% CI 0.74–0.95), P=0.005; absolute risk reduction 3.9% at 2 years
Reported MACE endpoint response in PROVE IT‑TIMI 22
Endpoint context from acute coronary syndrome trial
心血管结局 MACE 头对头比较

CYP3A4代谢与药物相互作用风险

阿托伐他汀钙主要通过肝细胞色素P450 3A4酶系代谢,与强CYP3A4抑制剂(如克拉霉素、伊曲康唑)合用时,其血药浓度-时间曲线下面积(AUC)可增加高达8.7倍[1]。相比之下,瑞舒伐他汀仅约10%经CYP2C9代谢,90%以原形排泄,与CYP3A4抑制剂的相互作用风险极低[2]。

CYP3A4 interaction: AUC increase
Data to verify
Atorvastatin AUC increased up to 8.7‑fold with clarithromycin; rosuvastatin AUC unchanged
Supports drug‑interaction profiling context
CYP3A4 substrate vs. minimal CYP metabolism
药物相互作用 CYP3A4 代谢途径

物理形态与生物利用度

专利文献指出,阿托伐他汀钙存在无定形和至少四种已知晶型(I, II, III, IV)。研究表明,其结晶形式在水中的溶解度低于无定形形式,这可能影响体内生物利用度[1]。

Crystal-form solubility
Supporting evidence
Amorphous form: higher aqueous solubility; crystalline Forms I–IV: lower solubility
Supports formulation‑dependent solubility review
Qualitative in vitro dissolution context
物理化学性质 生物利用度 晶型

肌肉安全性对比辛伐他汀

作为半脂溶-半水溶性药物,阿托伐他汀钙相比完全脂溶性的辛伐他汀,其肌肉毒性风险更低。临床实践中,阿托伐他汀钙在治疗范围内较少引起肌酶升高[1]。

Muscle tolerability vs. simvastatin
Class-level
Lower reported myopathy trend; qualitative post‑marketing observation
Reported tolerability endpoint context
Class‑level inference; requires head‑to‑head verification
安全性 肌肉毒性 类效应

阿托伐他汀钙优选应用场景


极高危患者强化降脂

根据STELLAR研究数据,阿托伐他汀钙在10 mg起始剂量下即可降低LDL-C达37%,优于辛伐他汀和普伐他汀[1]。对于需要立即且显著降低LDL-C水平的急性冠脉综合征(ACS)或稳定性冠心病患者,选择阿托伐他汀钙能更快实现降脂目标。PROVE IT-TIMI 22试验进一步证实,其80 mg/d强化治疗相比普伐他汀40 mg/d标准治疗,可将主要心血管事件风险额外降低16%[2]。这使其成为极高危患者强化降脂策略的基石药物。

成本-效果导向的降脂策略

基于STELLAR研究的跨剂量比较,阿托伐他汀钙20 mg(降幅43%)可达到与瑞舒伐他汀5 mg(降幅42%)相似的疗效[1]。在进行药品招标或制定医院处方集时,这一等效剂量关系可用于精确比较两种药物的成本-效果比。例如,如果20 mg阿托伐他汀钙的价格低于5 mg瑞舒伐他汀,则前者具有更优的成本-效果优势,为采购决策提供量化依据。

原料药晶型控制与生物等效性

专利文献明确指出,阿托伐他汀钙的无定形形式比其多种结晶形式(I-IV型)具有更高的溶解度,这直接影响药物的体外溶出和体内生物利用度[3]。对于从事阿托伐他汀钙制剂开发的工业用户或进行仿制药一致性评价的研究机构,采购时必须明确要求供应商提供原料药的晶型鉴定报告(如X射线粉末衍射图谱),并优先选择能稳定供应无定形或特定高生物利用度晶型的原料药,以确保制剂产品的疗效一致性。

Application
Selection Property
Validation Focus
Cardiovascular endpoint research (intensive lipid-lowering)
Reported high-dose LDL‑C response and MACE endpoint context
Endpoint reduction consistency in ACS/CHD models
Statin cost‑effectiveness modeling
Dose‑equivalent LDL‑C response data (vs. rosuvastatin)
Comparative endpoint and cost‑model validation
Formulation development & bioequivalence assessment
Crystal‑form solubility profile (amorphous vs. crystalline)
In vitro dissolution and in vivo bioavailability consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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